molecular formula C15H10O6 B1196291 Lunatin

Lunatin

Cat. No. B1196291
M. Wt: 286.24 g/mol
InChI Key: DGZZHABEBFUFSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lunatin is a natural product found in Curvularia lunata with data available.

Scientific Research Applications

1. Antifungal and Antiproliferative Activities

Lunatin, isolated from Phaseolus lunatus, demonstrates significant antifungal and antiproliferative properties. It has been found effective against various fungal species, including Sclerotium rolfsii, Physalospora piricola, and others. Furthermore, Lunatin exhibits strong inhibition of leukemia cells, making it a potential candidate for cancer research (Wu et al., 2016).

2. Antimicrobial Properties

Lunatin, identified in Curvularia lunata from marine sponges, has shown antimicrobial activity against various bacteria including Bacillus subtilis and Staphylococcus aureus. This highlights its potential as an antimicrobial agent (Jadulco et al., 2002).

3. Neuroleptic Effects and Central Nervous System Impact

In Latvia, research on the peptide lunasin, found in plants like cereals, has shown marked neuroleptic effects, suggesting its impact on the central nervous system. Lunasin's ability to bind to dopamine D1 receptors may play a role in its central effects (Muceniece et al., 2016).

4. Antioxidant Activity and Processing Effects

Studies on Lima Bean (Phaseolus lunatus L.), containing lunatin, have shown its antioxidant properties. Different processing methods of Lima bean seeds, such as crushing and varying extraction temperatures, influence the antioxidant activity of lunatin (Nafi' et al., 2021).

5. Anti-Inflammatory and Immune-Modulating Effects

Lunasin's efficacy in reducing allergic airway inflammation and increasing antigen-specific regulatory T cells in asthma models highlights its potential as an anti-inflammatory agent and its role in immune modulation (Yang et al., 2015).

6. Cancer Prevention and Epigenetic Modification

Lunasin's role in cancer prevention, particularly through modifying chromatin and influencing histone acetylation, is noteworthy. Its selective action against cells undergoing transformation by binding to deacetylated core histones indicates a unique epigenetic mechanism of action (de Lumen, 2008).

properties

Product Name

Lunatin

Molecular Formula

C15H10O6

Molecular Weight

286.24 g/mol

IUPAC Name

1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione

InChI

InChI=1S/C15H10O6/c1-21-7-4-9-13(11(18)5-7)15(20)12-8(14(9)19)2-6(16)3-10(12)17/h2-5,16-18H,1H3

InChI Key

DGZZHABEBFUFSC-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O

Canonical SMILES

COC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O

synonyms

1,3,8-trihydroxy-6-methoxyanthraquinone
lunatin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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